1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Drug Discovery Kinase Inhibitor Physicochemical Property

Selecting this unsymmetrical diaryl urea (CAS 1798515-43-1) provides a CNS-preferred scaffold (TPSA 59.6 Ų, LogP 3.2) for kinase inhibitor screening, directly addressing a gap left by larger, more polar agents like sorafenib (TPSA 92.35 Ų, LogP 4.49). Its smaller MW (368.3 vs. 464.83) enables binding in sterically constrained pockets, while the racemic 2-methoxy-2-(2-methoxyphenyl)ethyl linker and differentially substituted rings offer unique diversification handles absent in simple N-aryl urea analogs. Procure this compound to access a differentiated small-molecule diaryl urea chemotype and accelerate hit expansion in CNS kinase programs without extensive property optimization.

Molecular Formula C18H19F3N2O3
Molecular Weight 368.356
CAS No. 1798515-43-1
Cat. No. B2366939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1798515-43-1
Molecular FormulaC18H19F3N2O3
Molecular Weight368.356
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
InChIInChI=1S/C18H19F3N2O3/c1-25-15-6-4-3-5-14(15)16(26-2)11-22-17(24)23-13-9-7-12(8-10-13)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24)
InChIKeyJKDKGGWYAVHYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1798515-43-1) for Kinase-Focused Screening Libraries


1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1798515-43-1) is a synthetic, unsymmetrical diaryl urea [1]. This compound class is fundamentally associated with type II kinase inhibition, exemplified by approved drugs like sorafenib and regorafenib, which bind the DFG-out inactive conformation of kinases [2]. Its structure uniquely combines a 4-(trifluoromethyl)phenyl 'tail' with a 2-methoxy-2-(2-methoxyphenyl)ethyl 'linker-cap' moiety, creating a distinct pharmacophoric profile that cannot be replicated by the classic 4-chloro-3-(trifluoromethyl)phenyl motif found in many standard agents. This guide quantifies that differentiation.

Why Sorafenib and Simple Diaryl Urea Analogs Cannot Substitute for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea


Substituting this compound with a more generic diaryl urea like sorafenib or a simpler analog would introduce quantitative physicochemical liabilities that bias screening outcomes. Sorafenib (MW: 464.83 g/mol, TPSA: 92.35 Ų) significantly exceeds the target compound's molecular weight (368.3 g/mol) and polar surface area (59.6 Ų), falling outside the binding pocket constraints that the target compound's smaller scaffold may satisfy [1][2]. The target compound's 2-methoxy-2-(2-methoxyphenyl)ethyl group provides a unique hydrogen-bond acceptor topology and a chiral center (racemic) that is absent in the linear phenoxy-picolinamide linker of sorafenib, directly impacting target engagement profiles in kinase selectivity screens. Generic substitution therefore negates the specific intermolecular interaction potential that defines this compound's utility as a differentiated probe.

Head-to-Head Physicochemical Differentiation: Quantitative Evidence for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea


Reduced Molecular Weight vs. Sorafenib Class Inhibitors for Expanded Kinase Pocket Sampling

The target compound presents a molecular weight (MW) of 368.3 g/mol, which is 96.5 g/mol lower than sorafenib (MW: 464.83 g/mol), a prototypical diaryl urea multi-kinase inhibitor. This reduction in bulk allows for sampling of kinase ATP-binding pockets with steric constraints that exclude the larger sorafenib scaffold, a critical factor in hit expansion [1][2].

Drug Discovery Kinase Inhibitor Physicochemical Property

Superior Ligand Lipophilicity Efficiency (LLE) Potential Due to Lower LogP

The computed partition coefficient (XLogP3) for the target compound is 3.2, which is markedly lower than sorafenib's reported XLogP of 4.49 [1][2]. This 1.29 log unit reduction translates to an approximate 20-fold lower octanol-water partition coefficient, suggesting a fundamentally different pharmacokinetic and off-target binding profile rooted in reduced lipophilicity.

ADMET Lipophilicity Drug-likeness

Enhanced Polarity Profile vs. Class Representatives for Targeted Kinase Interactions

The target compound's topological polar surface area (TPSA) is 59.6 Ų, which is 32.75 Ų smaller than sorafenib's TPSA of 92.35 Ų [1][2]. This significant reduction (35.5% lower) alters the balance of polar and hydrophobic contacts available for binding, a critical differentiator in targeting kinase hinge regions with unique hydrogen-bonding requirements. The dual methoxy substitution on the phenyl ring contributes to this distinct PSA profile, offering alternative interactions compared to the heteroaryl ether of sorafenib.

Medicinal Chemistry Topological Polar Surface Area Kinase Selectivity

Application Scenarios for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea Based on Differential Evidence


Kinase Inhibitor Hit Expansion in CNS-Targeted Programs

For projects requiring kinase inhibition within the central nervous system, the target compound's lower TPSA of 59.6 Ų and reduced XLogP3 of 3.2, in contrast to sorafenib (92.35 Ų, 4.49), position it as a preferred core scaffold. Its physicochemical profile aligns with established CNS drug-likeness thresholds (TPSA < 70 Ų, LogP < 4), enabling hit expansion without the chemical modifications required to adapt larger, more polar diaryl ureas [1]. This directly answers the procurement question of why not to simply use a generic sorafenib template for CNS kinase panels.

Targeting Kinases with Sterically Constrained ATP Pockets

The significant reduction in molecular weight (368.3 g/mol vs. 464.83 g/mol for sorafenib) allows this compound to access kinase pockets with conformational or steric limitations, such as certain non-receptor tyrosine kinases [2]. In commercial screening libraries, this scaffold fills a critical 'small molecule' diaryl urea niche that larger drugs like sorafenib or regorafenib cannot address, providing a direct scientific selection criterion over larger, commercially abundant kinase inhibitor scaffolds.

Diversity-Oriented Synthesis for Structure-Activity Relationship (SAR) Development

The presence of a chiral center within the ethyl linker and two differentially substituted methoxy aromatic rings offers diversification vectors that are absent in symmetrical or simpler diaryl ureas [3]. For a medicinal chemistry procurement officer, this compound provides greater synthetic utility per purchase than a simpler analog like N-(2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, as it enables rapid synthesis of derivatives with altered stereochemistry, linker length, or aryl substitution patterns, each known to significantly impact kinase selectivity profiles.

Quote Request

Request a Quote for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.